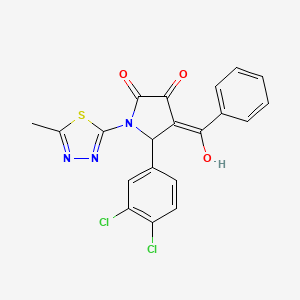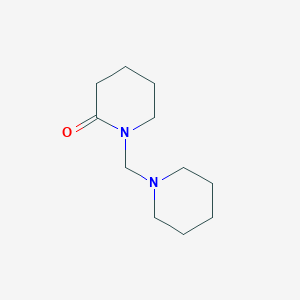
4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one, is a heterocyclic compound that appears to be closely related to the compounds studied in the provided papers. These compounds are characterized by their complex structures, which include various functional groups and heteroatoms that contribute to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported using one-pot synthesis methods. For example, a novel one-pot synthesis approach was used to create a pyrazolopyrimidinone derivative, which was characterized using various spectroscopic techniques . Similarly, a multicomponent reaction was employed to synthesize highly functionalized pyrrol-2-ones, which involved the reaction of an enamine with an arenesulfonyl isocyanate . These methods highlight the potential for efficient synthesis of complex molecules, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated using X-ray diffraction and density functional theory (DFT) calculations. For instance, the pyrazolopyrimidinone derivative was found to crystallize in the monoclinic space group, and its molecular geometry was optimized using DFT . Such detailed structural analysis is crucial for understanding the molecular conformation and electronic properties of these compounds.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds has been explored in various chemical reactions. For example, the pyrrol-2-ones synthesized in one study exhibited dynamic NMR behavior due to restricted rotation around the CN bond, indicating interesting reactivity and potential for further chemical transformations . Additionally, rearrangements of pyran-2-one derivatives into various heterocyclic structures, such as pyridines and isoxazoles, have been described, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, particularly in terms of their spectroscopic characteristics and molecular aggregation behavior. Spectroscopic studies of thiadiazolyl benzene diols revealed that solvent effects significantly influence molecular aggregation, as evidenced by changes in fluorescence emission spectra and circular dichroism (CD) spectra . These findings underscore the importance of solvent interactions in determining the properties of such compounds.
Propiedades
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3S/c1-10-23-24-20(29-10)25-16(12-7-8-13(21)14(22)9-12)15(18(27)19(25)28)17(26)11-5-3-2-4-6-11/h2-9,16,26H,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXPWIJZJDTBTF-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)


![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)
![2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3004128.png)
